molecular formula C14H15NO B6609672 6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2866308-58-7

6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6609672
CAS No.: 2866308-58-7
M. Wt: 213.27 g/mol
InChI Key: XTEVQZQVDRMHTQ-UHFFFAOYSA-N
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Description

6-Benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a valuable chemical building block designed for medicinal chemistry and drug discovery research. This compound features a spiro[3.3]heptane core, a strained three-dimensional scaffold recognized as a potential bioisostere for classical flat aromatic rings and saturated six-membered heterocycles like piperazine . The integration of such spirocyclic frameworks into lead compounds is a modern strategy to enhance their physicochemical properties. Research indicates that these modifications can lead to improved metabolic stability, reduced lipophilicity, and better target selectivity, which are crucial for optimizing drug candidates . The benzyl and carbonitrile functional groups on the spirocyclic core provide distinct synthetic handles for further chemical elaboration, making this reagent a versatile intermediate for constructing novel molecular architectures. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-9-13(6-12-4-2-1-3-5-12)7-14(8-13)10-16-11-14/h1-5H,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEVQZQVDRMHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CC3=CC=CC=C3)C#N)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

BBMO serves as the critical building block for spirocycle assembly. An optimized procedure from TBNPA (4 ) achieves 72% yield via NaOH-mediated cyclization in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst:

Key Conditions :

  • Solvent: Toluene/water biphasic system

  • Temperature: 40°C

  • Catalyst: TBAB (0.03 equiv)

  • Workup: Neutral aqueous washes followed by distillation

Scalability : Demonstrated at 400 g scale with >95% purity.

Alkylation to Form the Spirocycle

The benzyl-carbonitrile moiety is introduced via nucleophilic substitution. Adapted from TBI-223 intermediate synthesis, the reaction between a benzylamine-carbonitrile derivative and BBMO proceeds in sulfolane with NaOH:

Optimized Parameters :

  • Solvent : Sulfolane (3 wt% water)

  • Temperature : 80°C

  • Base : NaOH (2.5 equiv)

  • Addition Rate : Slow syringe pump addition over 2 h

  • Yield : 87% at 100 g scale

Critical Factors :

  • Slow Addition : Mitigates side reactions (e.g., base-induced decomposition of BBMO).

  • Water Content : ≤3% minimizes hydrolysis of the nitrile group.

Alternative Routes and Functionalization

Retrosynthetic Approaches

Retrosynthetic analysis suggests feasible precursors:

  • Benzyl Ketone Cyanohydrin : Cyclization with BBMO under basic conditions.

  • Spiroepoxide Intermediate : Ring-opening with cyanide followed by alkylation.

Post-Cyclization Modifications

  • Cyanide Introduction : Treatment of a spiro-bromide intermediate with KCN in DMF (60°C, 12 h) achieves 65% conversion.

  • Benzyl Group Installation : Ullmann coupling of a spiro-iodide with benzylmagnesium bromide (Pd catalysis, 80°C).

Industrial-Scale Considerations

Cost Drivers and Solvent Selection

ParameterLab-Scale OptimizationIndustrial Implementation
SolventSulfolaneDiglyme (lower toxicity)
CatalystTBABRecyclable ionic liquids
Temperature ControlBatch heatingContinuous flow reactors

Economic Analysis :

  • BBMO accounts for 40% of raw material costs.

  • Switching from sulfolane to diglyme reduces waste disposal expenses by 30%.

Analytical Characterization

1H NMR Benchmark Data :

  • δ 4.72 (s, 4H, oxetane CH2)

  • δ 4.35 (s, 4H, azetidine CH2)

  • δ 7.30–7.20 (m, 5H, benzyl aromatic)

Purity Assessment :

  • HPLC: >99% (C18 column, acetonitrile/water gradient)

  • GC-MS: No detectable side products

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Nitrile hydrolysisControlled water content (<3%)Purity >99%
Over-alkylationSlow reagent additionYield improvement 20%
BBMO decompositionLow-temperature storageStability >6 months

Emerging Methodologies

  • Photocatalytic Cyanation : Visible-light-driven cyanation of spiro-bromides (Ru catalyst, 72% yield).

  • Enzymatic Desymmetrization : Lipase-mediated resolution of racemic spiro intermediates (ee >98%).

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Group

The benzyl group undergoes catalytic hydrogenolysis under hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield 2-oxaspiro[3.3]heptane-6-carbonitrile. This reaction is critical for deprotection in synthetic pathways.

ConditionReagent/CatalystProductYieldReference
5 bar H₂, MeOH, 16 hoursPd/C (10%)2-Oxaspiro[3.3]heptane-6-carbonitrile84%

Nitrile Group Reduction

The nitrile group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄) or hydrogenation with Raney nickel. This transformation is pivotal for accessing amine-functionalized spirocyclic derivatives.

ConditionReagentProductYieldReference
THF, 0°C to refluxLiAlH₄6-Benzyl-2-oxaspiro[3.3]heptane-6-methanamine76%
H₂, EtOH, 24 hoursRaney Ni6-Benzyl-2-oxaspiro[3.3]heptane-6-methanamine68%

Oxidation of the Oxetane Ring

The oxetane ring reacts with Oxone® in formic acid to undergo oxidative ring-opening, forming a dicarboxylic acid derivative. This reaction highlights the strain inherent in the spirocyclic system.

ConditionReagentProductYieldReference
Formic acid, 4 hoursOxone®6-Benzyl-2,4-dioxaspiro[3.3]heptane-6-carboxylic acid89%

Salt Formation

The spirocyclic amine (post-hydrogenolysis) forms stable salts with sulfonic acids, enhancing solubility for downstream applications.

ConditionAcidProductSolubilityReference
Methanol, rt, 1 hourNaphthalene-1,5-disulfonic acid2-Oxaspiro[3.3]heptane-6-carbonitrile hemisulfonate>50 mg/mL

Nucleophilic Substitution at the Spiro Core

The spirocyclic carbon adjacent to the oxygen atom undergoes nucleophilic substitution with strong bases like DBU, enabling ring functionalization.

ConditionBase/NucleophileProductYieldReference
DMF, 60°C, 18 hoursDBU, Benzylamine6-Benzyl-2-oxa-6-azaspiro[3.3]heptane70%

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxetane ring opens to form linear intermediates, which can be trapped with nucleophiles like water or alcohols.

ConditionAcidProductYieldReference
HCl, H₂O, 2 hoursHydrochloric acid6-Benzyl-3-hydroxypropane-1,1-dicarbonitrile92%

Comparative Reactivity Table

Functional GroupReaction TypeKey ReagentsApplications
Benzyl groupHydrogenolysisH₂, Pd/CDeprotection for amine access
NitrileReductionLiAlH₄, Raney NiAmine synthesis
Oxetane ringOxidationOxone®Dicarboxylic acid derivatives
Spirocyclic carbonNucleophilic substitutionDBU, aminesHeterocycle diversification

Key Research Findings

  • Hydrogenolysis Efficiency : The benzyl group is selectively removed under 5 bar H₂ without affecting the nitrile or spiro core .

  • Nitrile Stability : The nitrile group remains intact during acid-catalyzed ring-opening, enabling sequential functionalization .

  • Salt Utility : Sulfonate salts exhibit superior stability and solubility compared to oxalate salts, facilitating pharmaceutical formulation .

Scientific Research Applications

Chemical Properties and Structure

The compound features a spirocyclic framework characterized by a nitrile group and an ether functionality. Its molecular formula is C13H15NC_{13}H_{15}N, with a molecular weight of approximately 199.27 g/mol. The spirocyclic structure contributes to its unique steric and electronic properties, which can enhance interactions with biological targets.

Medicinal Chemistry

6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile is explored for its potential as a bioactive molecule:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens.
  • Anticancer Potential : The compound's structural characteristics may allow it to interact effectively with cancer cell targets, making it a candidate for further investigation in anticancer drug development.

Drug Development

The compound serves as a scaffold for designing new pharmaceuticals due to its three-dimensional conformation, which can enhance binding affinity to biological receptors:

  • Bioisosteric Replacement : The spirocyclic framework can act as a bioisostere for traditional pharmacophores like piperazine, potentially improving drug selectivity and reducing side effects .

Material Science

In materials science, this compound can be utilized in the development of new materials with unique properties:

  • Polymer Synthesis : Its spirocyclic structure can be integrated into polymer chains to create materials with enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile with structurally related spirocyclic carbonitriles and esters, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Variations
Compound Name Substituents Molecular Formula Key Functional Groups
This compound Benzyl (C₆H₅CH₂) C₁₄H₁₄N₂O¹ Nitrile, spirocyclic ether
6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile 2-Methoxyphenyl C₁₅H₁₇NO Nitrile, methoxy, spirocyclic ether
6-(2,4-Difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile 2,4-Difluorophenyl C₁₃H₁₀F₂N₂O Nitrile, fluorine, spirocyclic ether
Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate Methyl ester, nitrile C₉H₁₁NO₃ Nitrile, ester, spirocyclic ether

Key Observations :

  • Electronic Effects : The benzyl group in the target compound is electron-donating via the methylene bridge, contrasting with electron-withdrawing substituents (e.g., fluorine in 6-(2,4-difluorophenyl)- derivatives) . This impacts reactivity in nucleophilic or electrophilic reactions.
  • Functional Group Diversity : Methyl esters (e.g., ) introduce hydrolyzable groups, whereas nitriles enhance stability and participate in click chemistry .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Inferred)
This compound¹ ~238.28 Not reported Likely low polarity due to benzyl
6-(2-Methoxyphenyl)-2-oxaspiro[...]-carbonitrile 227.30 Not reported Moderate (methoxy enhances polarity)
6-(2,4-Difluorophenyl)-2-oxaspiro[...]-carbonitrile 248.23 Not reported Low (fluorine reduces solubility)
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate 244.29 Not reported Moderate (ester group)

Key Observations :

  • The benzyl group in the target compound likely reduces aqueous solubility compared to polar derivatives (e.g., methoxy-substituted analogs) .
  • Halogenated derivatives (e.g., 2,4-difluorophenyl) may exhibit higher thermal stability due to strong C-F bonds .

Biological Activity

6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_{13}H_{15}N_{1}O_{1}. The structure features a spirocyclic arrangement that contributes to its biological activity by enhancing conformational rigidity and potentially influencing interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of spirocyclic compounds, including derivatives of this compound. For instance, research has shown that modifications to the spiro structure can lead to enhanced selectivity and reduced cytotoxicity in cancer cell lines. A notable study demonstrated that replacing traditional piperazine rings with azaspiro[3.3]heptane structures resulted in improved target selectivity while minimizing off-target effects in human cell cultures .

2. Anti-inflammatory Effects

Compounds similar to this compound have exhibited significant anti-inflammatory activities by inhibiting key inflammatory pathways, such as caspase-1 activation . This suggests that the compound may hold promise for treating inflammatory diseases.

3. Neuroprotective Properties

Research indicates that certain spirocyclic compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's . The mechanism often involves the modulation of reactive oxygen species (ROS) production and enhancement of cellular resilience.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : Interaction with neurotransmitter receptors or other cellular receptors can influence signaling pathways associated with inflammation and cancer progression.

Case Studies

StudyFindings
Study 1 Enhanced anticancer activity observed in modified azaspiro derivativesSuggests structural modifications can improve efficacy
Study 2 Neuroprotective effects demonstrated in PC12 cell linesIndicates potential for therapeutic applications in neurodegenerative diseases
Study 3 Significant reduction in inflammatory markers in vitroSupports further investigation for anti-inflammatory drug development

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, refluxing a DMSO solution of a spiro precursor with a benzyl-containing electrophile (e.g., benzyl halide) under inert conditions for 5–8 hours, followed by extraction with dichloromethane and solvent evaporation, yields the target compound. Reaction optimization includes varying temperature (80–120°C), solvent polarity, and stoichiometric ratios to maximize yield. Characterization via TLC and NMR ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic and nitrile functionalities?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and spirocyclic ether (C-O-C signals at δ 60–70 ppm). The nitrile group (C≡N) appears as a sharp peak at ~110–120 ppm in 13^13C NMR.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the spirocyclic geometry and confirms bond angles (e.g., C6-C7-O2-C1 torsion angle). Hydrogen atoms are modeled using riding constraints (C–H = 0.95–0.99 Å) .

Q. How does the benzyl substituent influence the compound’s stability and reactivity in solution?

  • Methodological Answer : The benzyl group enhances steric bulk, reducing susceptibility to nucleophilic attack at the spiro carbon. Stability studies involve monitoring degradation via HPLC under varying pH (2–12) and temperature (25–60°C). Accelerated stability testing in DMSO or aqueous buffers identifies hydrolysis-prone sites (e.g., the oxaspiro ether) .

Advanced Research Questions

Q. What mechanistic pathways explain the regioselectivity observed in substitution reactions involving the spirocyclic core?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing nitrile group directs nucleophilic attack to the less hindered spiro carbon. Experimental validation involves synthesizing analogs with electron-donating groups (e.g., methyl) and comparing reaction rates via kinetic studies (UV-Vis monitoring) .

Q. How can computational modeling predict the compound’s interactions with biological targets or catalytic surfaces?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes (e.g., cytochrome P450). Parameters include free energy of binding (ΔG) and hydrogen-bonding interactions. Validation involves correlating in silico results with in vitro enzyme inhibition assays .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray bond lengths)?

  • Methodological Answer : Triangulate data using complementary techniques:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering) that cause splitting discrepancies.
  • Solid-State NMR : Cross-validates crystallographic data by comparing chemical shifts in crystalline vs. solution states.
  • Member Checking : Share raw data with collaborators to rule out instrumentation artifacts .

Q. What strategies improve crystallization efficiency for structural elucidation of spirocyclic nitriles?

  • Methodological Answer : Slow vapor diffusion (e.g., CH2_2Cl2_2/hexane) at 4°C promotes crystal growth. Seeding with microcrystals or using additives (e.g., crown ethers) templates lattice formation. For stubborn cases, derivatization (e.g., bromination of the benzyl group) enhances crystallinity .

Q. How can synthetic byproducts or diastereomers be resolved, and what analytical workflows ensure purity?

  • Methodological Answer :

  • Chiral HPLC : Uses amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers.
  • LC-MS/MS : Identifies trace byproducts (e.g., oxidation at the nitrile group) via fragmentation patterns.
  • Recrystallization : Sequential solvent pairs (ethanol/water) remove polar impurities .

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